Thiazole-2-sulfinicacid
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Overview
Description
Thiazole-2-sulfinicacid is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-2-sulfinicacid can be synthesized through various methods. One common approach involves the reaction of thiazole with sulfur dioxide and an oxidizing agent. The reaction conditions typically include a solvent such as acetonitrile or dichloromethane, and the process is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-sulfonic acid.
Reduction: Reduction reactions can convert this compound to thiazole-2-thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Thiazole-2-sulfonic acid.
Reduction: Thiazole-2-thiol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Thiazole-2-sulfinicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole-2-sulfinicacid can be compared with other similar compounds such as:
Thiazole-2-sulfonic acid: An oxidized form with different reactivity and applications.
Thiazole-2-thiol: A reduced form with distinct chemical properties.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin, which have various biological activities
Uniqueness: this compound is unique due to its specific reactivity and the ability to undergo multiple types of chemical reactions, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1,3-thiazole-2-sulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S2/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJLNBQUQPFQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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